2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
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Overview
Description
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetylphenyl group, an amino group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate typically involves the reaction of 3-acetylphenylamine with 2-(p-tolyl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of new esters, amides, and ethers.
Scientific Research Applications
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-((3-Acetylphenyl)amino)-2-oxoethyl acetate: Lacks the p-tolyl group, resulting in different chemical and biological properties.
2-((3-Acetylphenyl)amino)-2-oxoethyl benzoate: Contains a benzoate group instead of the p-tolyl group, which may alter its reactivity and applications.
Uniqueness
2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate is unique due to the presence of both the acetylphenyl and p-tolyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-6-8-15(9-7-13)10-19(23)24-12-18(22)20-17-5-3-4-16(11-17)14(2)21/h3-9,11H,10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJWQWUCZAOYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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